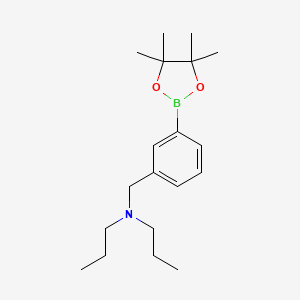
(3-(二乙基氨基)-4,5-二氟苯基)硼酸
描述
“(3-(Diethylamino)-4,5-difluorophenyl)boronic acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to two hydroxyl groups . They are known for their ability to form reversible covalent bonds with diols, making them useful in various chemical reactions and sensing applications .
Synthesis Analysis
The synthesis of boronic acids often involves the addition of organometallic reagents to boranes . The Suzuki-Miyaura coupling reaction, which involves the use of boronic acids, is one of the most widely applied transition metal-catalyzed carbon-carbon bond-forming reactions .Molecular Structure Analysis
Boronic acids have a unique molecular structure that allows them to interact with diols and strong Lewis bases . This interaction is crucial for their utility in various sensing applications and chemical reactions .Chemical Reactions Analysis
Boronic acids participate in various chemical reactions, including the Suzuki-Miyaura coupling reaction . This reaction involves the coupling of boronic acids with halides or pseudohalides, catalyzed by a palladium(0) complex .Physical And Chemical Properties Analysis
Boronic acids have unique physical and chemical properties. They are generally stable and readily prepared . The physical and chemical properties of boronic acids can be influenced by various factors, such as the presence of polyols .科学研究应用
传感应用
硼酸以其与顺式二醇相互作用的能力而闻名,这使其在传感应用中很有用。例如,它们可以用作儿茶酚及其衍生物(如多巴胺、DOPA 和 DOPAC)的荧光传感器。 (3-(二乙基氨基)-4,5-二氟苯基)硼酸的独特结构有可能增强此类传感器的选择性和灵敏度 .
荧光团的合成
硼酸可以作为合成荧光团的反应中间体。 (3-(二乙基氨基)-4,5-二氟苯基)硼酸中的二乙基氨基和二氟苯基基团可能提供独特的反应性,可以探索用于创建具有生物成像或诊断应用潜力的新型荧光化合物 .
血糖监测
硼酸衍生物因其在非酶促血糖传感器中的潜力而得到研究。这些传感器可以提供长期稳定性和低成本,这对连续血糖监测系统有利。 可以研究(3-(二乙基氨基)-4,5-二氟苯基)硼酸与葡萄糖的特定结合特性,以开发此类监测装置 .
作用机制
Target of Action
Boronic acids, in general, are known to be involved in suzuki-miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, (3-(Diethylamino)-4,5-difluorophenyl)boronic acid would interact with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The reaction conditions for this process are generally mild and tolerant of various functional groups .
Biochemical Pathways
It’s worth noting that boronic acids play a significant role in synthetic chemistry, particularly in carbon-carbon bond-forming reactions like the suzuki-miyaura coupling . This reaction is widely applied in the synthesis of complex molecules, including pharmaceuticals .
Pharmacokinetics
The pharmacokinetic properties of boronic acids can be influenced by factors such as their stability, solubility, and the presence of functional groups .
Result of Action
The result of its action in a suzuki-miyaura coupling reaction would be the formation of a new carbon-carbon bond . This can lead to the synthesis of complex molecules with potential applications in various fields, including pharmaceuticals .
Action Environment
The action, efficacy, and stability of (3-(Diethylamino)-4,5-difluorophenyl)boronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by the reaction conditions, including temperature, solvent, and the presence of a base . Additionally, the stability of boronic acids can be influenced by factors such as pH and the presence of diols .
实验室实验的优点和局限性
The use of (3-(Diethylamino)-4,5-difluorophenyl)boronic acid in lab experiments has several advantages. First, it is relatively inexpensive and easy to synthesize. Second, it is capable of selectively binding to certain molecules, which makes it useful for studying the structure and function of proteins, as well as the structure and dynamics of DNA. Third, it has been shown to have a wide range of biochemical and physiological effects, which makes it useful for studying the pharmacology of drugs, as well as the effects of drugs on the body.
However, there are also some limitations to using (3-(Diethylamino)-4,5-difluorophenyl)boronic acid in lab experiments. First, it is not always easy to determine the exact concentration of (3-(Diethylamino)-4,5-difluorophenyl)boronic acid in a reaction, as it is a relatively small molecule. Second, the covalent bonds formed by (3-(Diethylamino)-4,5-difluorophenyl)boronic acid can be unstable, which can lead to false results in experiments. Third, (3-(Diethylamino)-4,5-difluorophenyl)boronic acid can be toxic to certain organisms, so care must be taken when handling it.
未来方向
There are several potential future directions for the use of (3-(Diethylamino)-4,5-difluorophenyl)boronic acid in scientific research. First, it could be used to study the structure and function of proteins, as well as the structure and dynamics of DNA, in greater detail. Second, it could be used to study the pharmacology of drugs, as well as the effects of drugs on the body, in greater detail. Third, it could be used to develop new drugs and treatments for a variety of diseases and conditions. Fourth, it could be used to study the effects of environmental toxins on the body. Finally,
安全和危害
属性
IUPAC Name |
[3-(diethylamino)-4,5-difluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BF2NO2/c1-3-14(4-2)9-6-7(11(15)16)5-8(12)10(9)13/h5-6,15-16H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVXDSDHGAUYQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)N(CC)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



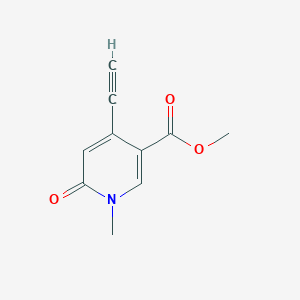

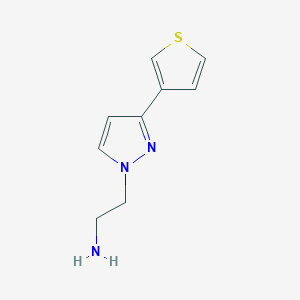
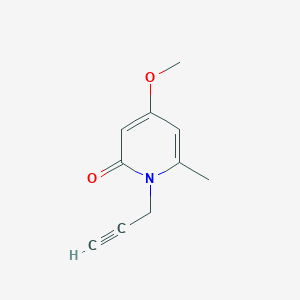
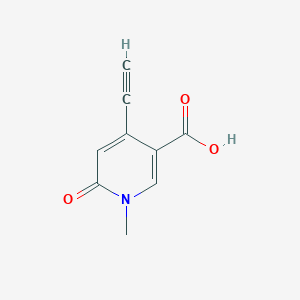
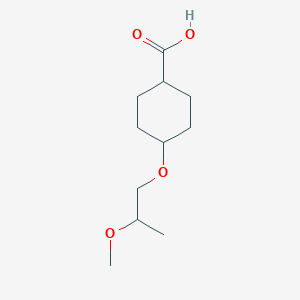

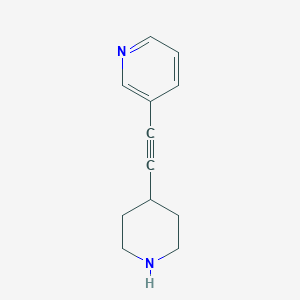
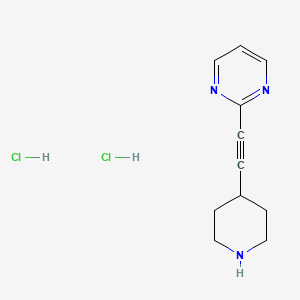
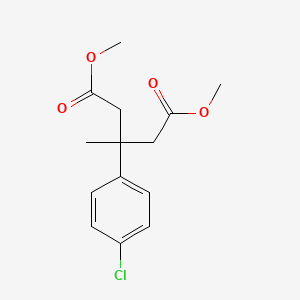
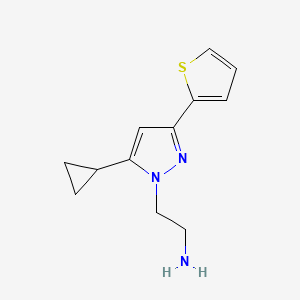

![N-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine oxalate](/img/structure/B1472874.png)
